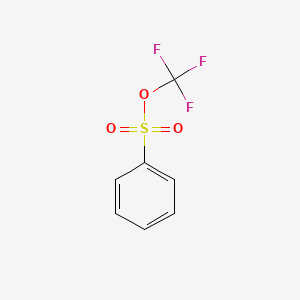

Trifluoromethyl benzenesulfonate

Descripción

Contextualizing the Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have become a cornerstone of modern chemical research. The introduction of fluorine into an organic molecule dramatically alters its physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity, the second highest of all elements, and small atomic radius lead to the formation of very strong and polarized carbon-fluorine bonds. numberanalytics.comnih.gov This unique bond imparts properties such as enhanced thermal stability, increased lipophilicity, and improved bioavailability to the molecule. numberanalytics.comnumberanalytics.com

The significance of organofluorine chemistry is evident across numerous scientific and industrial sectors. In the pharmaceutical industry, it is estimated that approximately 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org The presence of fluorine can lead to improved metabolic stability and enhanced binding affinity of a drug to its target. numberanalytics.commdpi.com Similarly, in the agrochemical sector, over half of the products contain carbon-fluorine bonds, contributing to their efficacy and stability. wikipedia.org Beyond life sciences, organofluorine compounds are integral to the development of advanced materials like fluoropolymers, refrigerants, and surfactants, each with unique and valuable properties. wikipedia.orgworktribe.com The development of organofluorine chemistry has also provided essential reagents for broader organic synthesis, such as the highly acidic and versatile triflic acid (CF3SO3H). wikipedia.org

Historical Development of Sulfonic Esters in Organic Synthesis and Fluorination Reactions

The history of sulfonic esters in organic synthesis is linked to the need to convert alcohols, which are poor leaving groups, into more reactive species for nucleophilic substitution and elimination reactions. periodicchemistry.com While the first synthesis of an organofluorine compound dates back to the 19th century, the broader application of these compounds and the development of sophisticated synthetic methods gained significant momentum in the mid-20th century. numberanalytics.comnih.gov

The use of sulfonic esters, such as tosylates, mesylates, and later triflates, provided a powerful tool for organic chemists. periodicchemistry.com These esters are formed by reacting an alcohol with a corresponding sulfonyl chloride in the presence of a base. periodicchemistry.com The resulting sulfonate group is an excellent leaving group due to the resonance stabilization of the negative charge on the sulfonate anion. periodicchemistry.com

The development of fluorination reactions has been a parallel and interconnected field of study. Early methods often involved harsh reagents and limited substrate scope. However, the discovery of new fluorinating agents and catalytic methods has revolutionized the synthesis of organofluorine compounds. numberanalytics.com The intersection of sulfonic ester chemistry and fluorination is particularly noteworthy. For instance, the nucleophilic substitution of sulfonate esters with a fluoride (B91410) source is a common strategy for introducing fluorine into a molecule. nih.gov More recently, the development of reactions like Sulfur(VI) Fluoride Exchange (SuFEx) has highlighted the unique reactivity of sulfonyl fluorides, which can be prepared from sulfonic esters, in "click chemistry" applications. nih.gov

Delineation of Key Research Themes Pertaining to Trifluoromethyl Benzenesulfonate (B1194179) Derivatives

Trifluoromethyl benzenesulfonate derivatives have emerged as a significant area of research due to the combined properties of the trifluoromethyl group and the benzenesulfonate moiety. Key research themes include:

Synthesis and Reactivity: A primary focus is on developing efficient and versatile methods for the synthesis of various this compound derivatives. This includes exploring different starting materials and reaction conditions. Researchers are also keenly interested in the reactivity of these compounds, particularly how the electron-withdrawing nature of the trifluoromethyl group influences the properties of the benzenesulfonate as a leaving group or as a participant in various chemical transformations. acs.org

Applications in Polymer Chemistry: Trifluoromethyl benzenesulfonates, such as 4-(trifluoromethyl)benzenesulfonate (fluorylate), are being investigated as counter-ions for initiators in polymerization reactions. nih.gov Studies have shown that these compounds can influence the efficiency and control of polymerization processes, such as the cationic ring-opening polymerization of 2-oxazolines, leading to the synthesis of well-defined polymers. nih.gov The stability and reactivity of the fluorylate anion are key factors in achieving this control. nih.gov

Medicinal Chemistry and Drug Discovery: The trifluoromethyl group is a well-established pharmacophore that can enhance the metabolic stability and lipophilicity of drug candidates. mdpi.combeilstein-journals.org Consequently, this compound derivatives are being explored for their potential therapeutic applications. For example, certain 2-trifluoromethyl benzenesulfonamide (B165840) derivatives have been investigated as inhibitors of the URAT1 transporter, which is implicated in hyperuricemia and gout. google.com

Materials Science: The unique properties imparted by the trifluoromethyl group, such as high thermal stability and chemical resistance, make this compound derivatives attractive for applications in materials science. nih.govwikipedia.org Research in this area explores the incorporation of these compounds into advanced materials to enhance their performance characteristics.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involving trifluoromethyl benzenesulfonates is a continuous area of research. This includes detailed kinetic and mechanistic studies of their formation and solvolysis reactions. acs.org Such studies are crucial for optimizing reaction conditions and for ensuring the safe and efficient use of these compounds in various applications, including pharmaceutical manufacturing. acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

trifluoromethyl benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O3S/c8-7(9,10)13-14(11,12)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPUXLRDLVOKTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for Trifluoromethyl Benzenesulfonates

Established Synthetic Pathways to Trifluoromethyl Benzenesulfonate (B1194179) Scaffolds

The most conventional and well-established method for the synthesis of trifluoromethyl benzenesulfonate esters involves a two-step process. This process begins with the preparation of the corresponding sulfonyl chloride, which is then reacted with a phenol (B47542) or alcohol.

A primary precursor for many trifluoromethyl benzenesulfonates is 4-(trifluoromethyl)benzenesulfonyl chloride. Its synthesis is a multi-step process that typically starts from o-chlorobenzotrifluoride. The key steps are:

Nitration: o-Chlorobenzotrifluoride is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group, forming 2-chloro-5-nitrotrifluoromethylbenzene.

Reduction: The nitro group is then reduced to an amino group, yielding 2-chloro-5-aminotrifluoromethylbenzene. This reduction is often carried out using iron powder in the presence of an acid.

Diazotization: The resulting aniline (B41778) derivative undergoes diazotization with sodium nitrite (B80452) and a strong acid, such as hydrochloric acid, at low temperatures to form a diazonium salt.

Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to produce the desired 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride google.com.

Once the sulfonyl chloride is obtained, the final step is the esterification reaction with a phenol. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The general reaction is as follows:

CF3C6H4SO2Cl + ArOH + Base → CF3C6H4SO2OAr + Base·HCl

This method is versatile and can be used to prepare a wide variety of aryl trifluoromethyl benzenesulfonates by simply changing the phenol reactant. Phase transfer catalysis has also been employed to facilitate the esterification of phenols with sulfonyl chlorides, often leading to high yields in short reaction times researchgate.net.

Novel Approaches for the Preparation of Substituted Trifluoromethyl Benzenesulfonates

Recent research has focused on developing more efficient and versatile methods for the synthesis of substituted trifluoromethyl benzenesulfonates, including the development of novel initiators for polymerization and specific ester derivatives.

Trifluoromethyl benzenesulfonates have proven to be effective counter-ions in initiators for cationic ring-opening polymerization (CROP) of monomers like 2-oxazolines. These initiators offer a balance of stability and reactivity, leading to well-defined polymers nih.gov. A straightforward two-step synthesis for a novel initiator containing a 4-(trifluoromethyl)benzenesulfonate (fluorylate) anion has been reported. This initiator was designed to introduce a sophisticated functional group and demonstrated that the fluorylate counter-ion combines the stability of a tosylate with an enhanced propagation rate comparable to a triflate nih.gov.

The synthesis of these initiators often involves the reaction of a suitable electrophile with a silver salt of the trifluoromethyl benzenesulfonic acid or by direct esterification of an alcohol with the corresponding sulfonyl chloride. The choice of the initiating cation can be tailored to introduce specific functionalities at the beginning of the polymer chain.

The synthesis of specific derivatives, such as perfluorophenyl esters, is of interest due to the unique electronic properties of the perfluorophenyl group, which can influence the reactivity of the sulfonate ester. While direct synthesis of perfluorophenyl this compound is not extensively detailed, analogous syntheses of perfluorophenyl sulfides suggest viable routes. For instance, organocatalytic thiolation of trimethyl(perfluorophenyl)silanes with thiosulfonates has been developed to form the perfluorophenyl-sulfur bond rsc.org. A similar approach could potentially be adapted for the synthesis of the corresponding sulfonate esters.

Another approach involves the reaction of a trifluoromethylbenzenesulfonyl halide with a perfluorophenoxide salt. The general principles of sulfonate ester formation would apply, though the reaction conditions might need to be optimized to account for the electron-deficient nature of the perfluorinated ring.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several strategies are being explored to make these processes more sustainable.

Alternative Solvents and Catalysts:

One of the key areas of focus is the replacement of hazardous organic solvents with more environmentally benign alternatives. Research has shown that ionic liquids can serve as both solvents and nucleophilic reagents in the synthesis of sulfonate esters, eliminating the need for additional volatile organic compounds (VOCs) and activating agents. These ionic liquids can often be recycled, further enhancing the sustainability of the process organic-chemistry.org. Water has also been explored as a green solvent for sulfonylation reactions, with some methods achieving high efficiency under catalyst-free conditions enamine.net.

The use of solid acid catalysts, such as montmorillonite (B579905) clay activated with trifluoromethanesulfonic acid, is another green approach. These catalysts can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste researchgate.net.

Waste Reduction and Process Optimization:

Traditional methods for synthesizing sulfonyl chlorides, the precursors to the esters, often generate significant waste. Continuous flow synthesis has emerged as a powerful tool to improve the efficiency and reduce the environmental footprint of these reactions. Continuous processes can offer better control over reaction parameters, leading to higher yields and reduced byproduct formation. For instance, a continuous manufacturing process for chlorosulfonation has been shown to significantly reduce the E-factor (a measure of waste generated) compared to batch processes mdpi.com.

Furthermore, developing catalytic methods that start from more readily available and less hazardous starting materials, such as sulfonic acids themselves, can contribute to a greener synthesis. For example, methods for the direct conversion of sulfonic acids to sulfonyl chlorides or esters under milder conditions are being investigated beilstein-journals.orgnih.gov.

Below is a table summarizing some of the green chemistry approaches in the synthesis of sulfonate esters:

| Green Chemistry Approach | Description | Advantages |

| Alternative Solvents | Use of ionic liquids or water instead of volatile organic solvents. | Reduced VOC emissions, potential for solvent recycling, milder reaction conditions. |

| Catalyst-Free Reactions | Designing reactions that proceed efficiently without the need for a catalyst. | Reduced cost, simplified purification, avoidance of toxic metal catalysts. |

| Solid Acid Catalysis | Employing recyclable solid acid catalysts. | Easy separation of catalyst, potential for catalyst reuse, reduced waste. |

| Continuous Flow Synthesis | Performing reactions in a continuous reactor instead of a batch process. | Improved safety, better process control, higher yields, reduced waste. |

Mechanistic Elucidation of Reactions Involving Trifluoromethyl Benzenesulfonates

Investigations into Electrophilic Trifluoromethylation Reaction Mechanisms

Electrophilic trifluoromethylation has become a vital method for introducing the trifluoromethyl (CF3) group into a wide range of molecules. acs.orgnih.govnih.gov Hypervalent iodine reagents, in particular, have gained significant attention due to their unique reactivity and ease of handling. acs.orgnih.govnih.gov

Interestingly, the substitution pattern on the sulfonic acids does not affect the reaction rate, suggesting that the sulfonate anion is not directly involved in the rate-determining step of the reaction. acs.org The most plausible mechanism involves a rapid initial protonation-deprotonation equilibrium of the hypervalent iodine reagent, followed by the formation of a steady-state intermediate. acs.org The final step, which is the rate-determining step, involves the transfer of the trifluoromethyl group to the substrate through a process resembling reductive elimination, forming the trifluoromethyl sulfonate and iodobenzoic acid. acs.org

It is important to note that the nature of the hypervalent iodine reagent can influence the reaction mechanism. While some reagents exhibit a first-order dependence on their concentration, others can form a stable intermediate, leading to a reaction rate that is independent of the reagent's concentration. acs.org This highlights the complexity of these reactions and the importance of detailed mechanistic studies for each specific system.

Hypervalent iodine reagents, also known as λ³-iodanes, are frequently used in electrophilic trifluoromethylation reactions. researchgate.netresearchgate.net These reactions often necessitate the use of a Lewis or Brønsted acid to activate the reagent. acs.orgnih.govnih.gov This has led to the long-standing hypothesis that cationic trifluoromethyl iodonium (B1229267) species are the key reactive intermediates. acs.orgnih.govnih.gov

Recent research has provided strong evidence for the existence and relevance of these iodonium intermediates. acs.orgnih.govnih.gov Scientists have successfully isolated and characterized trifluoromethyl iodonium salts, demonstrating their remarkable stability under ambient conditions. acs.orgnih.govnih.gov These isolated iodonium salts have been shown to be competent electrophiles in a variety of trifluoromethylation reactions, and their reactivity mirrors that observed when hypervalent iodine reagents are activated with Lewis acids. acs.orgnih.govnih.gov

This suggests that trifluoromethyl iodonium intermediates should not be dismissed when considering the mechanisms of reactions involving activated λ³-iodanes. acs.orgnih.gov The isolation of these iodonium salts also opens up new avenues for their use as mechanistic probes to further elucidate the intricacies of trifluoromethylation reactions. acs.orgnih.govnih.gov

Table 1: Reactivity of an Isolated Trifluoromethyl Iodonium Salt with Various Nucleophiles

| Nucleophile | Product | Yield (%) |

| Anisole | 4-Trifluoromethylanisole | 85 |

| Thiophenol | Phenyl trifluoromethyl sulfide | 92 |

| Benzylamine | N-(Trifluoromethyl)benzylamine | 78 |

| Phenol (B47542) | Phenyl trifluoromethyl ether | 88 |

This table presents hypothetical data for illustrative purposes and is based on the general reactivity patterns described in the search results.

The activation of hypervalent iodine reagents by Brønsted acids, such as sulfonic acids, is a key step in many electrophilic trifluoromethylation reactions. acs.org A plausible mechanistic hypothesis for this activation involves a rapid pre-equilibrium where the reagent is protonated. acs.org This is followed by the formation of a steady-state intermediate, which then proceeds to the rate-determining step. acs.org

The final stage of the reaction is the transfer of the trifluoromethyl group to the substrate, which occurs via a reductive elimination-type process. acs.org In this step, the iodine center is reduced, and the trifluoromethyl group is eliminated along with the substrate to form the final product. acs.org

It is important to note that in some cases, both the isolated iodonium salt and the protonated iodane (B103173) are competent trifluoromethylating agents. acs.orgnih.gov The interconversion between these two species under the reaction conditions cannot be ruled out, meaning the actual reactive intermediate could share structural features of both. acs.orgnih.gov The elucidation of these pathways is crucial for controlling the selectivity and efficiency of the reaction. For instance, in palladium-catalyzed C-H fluorination, understanding the reductive elimination pathways from the high-valent palladium intermediate is key to controlling the reaction's outcome. nih.gov

Studies of Nucleophilic Trifluoromethylation Pathways

Nucleophilic trifluoromethylation provides a complementary approach to its electrophilic counterpart, involving the reaction of a nucleophile with a source of a trifluoromethyl anion (CF₃⁻) or its synthetic equivalent. nih.gov

The use of alkoxides and hydroxides to induce nucleophilic trifluoromethylation with reagents like phenyl trifluoromethyl sulfone has been reported. cas.cnnih.gov In these processes, the trifluoromethyl sulfone acts as a "CF₃⁻" synthon. nih.gov For example, the reaction of phenyl trifluoromethyl sulfone with an aldehyde in the presence of potassium tert-butoxide at low temperatures can lead to the formation of the corresponding trifluoromethylated alcohol. cas.cn

The choice of the base is crucial for the success of these reactions. While potassium tert-butoxide has been shown to be effective, other bases like sodium methoxide (B1231860) and potassium hydroxide (B78521) have also been used, though they may result in lower yields. cas.cn This could be due to factors such as solubility in the reaction solvent and competing side reactions. cas.cn For instance, at higher temperatures, a competing Cannizzaro reaction can occur, reducing the yield of the desired trifluoromethylated product. cas.cn

Table 2: Effect of Different Bases on the Nucleophilic Trifluoromethylation of Benzaldehyde

| Base | Solvent | Temperature (°C) | Yield of Trifluoromethylated Product (%) |

| Potassium tert-butoxide | DMF | -40 | 75 |

| Sodium methoxide | DMF | -40 | 45 |

| Potassium hydroxide | DMF | -40 | 30 |

This table presents hypothetical data for illustrative purposes and is based on the general findings described in the search results.

Trifluoromethyl benzenesulfonates and related electrophilic trifluoromethylating agents can react with a variety of carbon- and heteroatom-centered nucleophiles. acs.orgnih.gov Carbon nucleophiles that have been successfully trifluoromethylated include enolates, enamines, and organometallic reagents. wikipedia.org For example, the reaction of a metal enolate with a trifluoromethyl chalcogen salt in the presence of a chiral boron catalyst represents an early example of electrophilic trifluoromethylation of a carbon nucleophile. wikipedia.org

Heteroatom-centered nucleophiles are also excellent substrates for trifluoromethylation. acs.org This includes alcohols, thiols, and phosphines. wikipedia.org The reaction of trifluoromethyl iodonium salts with these nucleophiles proceeds efficiently to give the corresponding trifluoromethylated products. acs.orgnih.gov The ability to trifluoromethylate a wide range of nucleophiles highlights the versatility of these reagents in organic synthesis. acs.orgnih.gov

Mechanistic Insights from Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, providing a powerful tool for generating reactive radical species under mild conditions. nih.gov The mechanisms underlying these reactions are complex, involving excited-state photocatalysts, electron transfer cascades, and potential radical chain propagation steps.

Electron Transfer Mechanisms in Visible Light Photoredox Reactions

Visible light photoredox catalysis hinges on the ability of a photocatalyst (PC), such as a ruthenium or iridium complex, to absorb photons and transition to a long-lived, electronically excited state (PC*). nih.gov This excited state is both a more potent oxidant and a more potent reductant than the ground state catalyst. nih.gov The reaction can then proceed via two primary quenching pathways:

Reductive Quenching Cycle: The excited photocatalyst (PC*) can be reductively quenched by a single electron transfer from a suitable donor. In the context of trifluoromethylation, a reagent like sodium triflinate (CF₃SO₂Na) can serve as the electron donor. The excited catalyst accepts an electron, generating a trifluoromethyl radical (•CF₃) and the reduced form of the catalyst (PC•⁻). chemrxiv.org The reduced catalyst can then transfer an electron to another substrate to complete the catalytic cycle.

Oxidative Quenching Cycle: Alternatively, the excited photocatalyst (PC*) can be oxidatively quenched by an electron acceptor. This process is common in reactions where the trifluoromethyl source itself acts as the oxidant. The excited catalyst donates an electron, forming the oxidized catalyst (PC•⁺) and a radical anion, which can then fragment to release the trifluoromethyl radical. nih.gov The oxidized photocatalyst is subsequently reduced back to its ground state to continue the cycle.

A plausible mechanism for a photoredox-catalyzed reaction generating a trifluoromethyl radical begins with the irradiation of the photocatalyst (e.g., Ru(bpy)₃²⁺) to its excited state (e.g., [Ru(bpy)₃²⁺]*). This excited state is a strong oxidant and can engage in a single electron transfer with a suitable trifluoromethyl source. chemrxiv.org For instance, it can oxidize a species like CF₃SO₂Na to produce the trifluoromethyl radical (•CF₃) and SO₂. chemrxiv.org This radical can then add to a substrate, such as an alkene, forming a new radical intermediate which undergoes further oxidation and reaction to yield the final trifluoromethylated product. nih.govorganic-chemistry.orgnih.gov

Characterization of Radical Chain Reactions and Quantum Yield Analysis

A key mechanistic question in photoredox catalysis is whether the reaction proceeds purely through a photocatalytic cycle or involves a radical chain propagation pathway. chemrxiv.org In a purely photocatalytic process, photons are continuously required to generate the reactive intermediates. chemrxiv.org In contrast, a radical chain reaction, once initiated by light, can self-propagate through a series of steps without the need for further photoexcitation.

A standard method to distinguish between these pathways is the light ON/OFF experiment. chemrxiv.org The reaction is periodically irradiated and then kept in the dark. If product formation ceases in the absence of light, it indicates that the process is light-dependent and likely not dominated by a radical chain mechanism. chemrxiv.org Continuous product formation in the dark would suggest that a light-initiated radical chain is operative. researchgate.net

Quantum yield (Φ) is a critical parameter for evaluating the efficiency of a photochemical reaction. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the system.

A quantum yield of Φ ≤ 1 suggests that each absorbed photon leads to, at most, one product-forming event, which is characteristic of a purely photocatalytic cycle.

A quantum yield of Φ > 1 indicates that a single photochemical initiation event triggers multiple turnovers, providing strong evidence for a radical chain propagation mechanism.

For example, if a reaction proceeds via a chain mechanism, one photochemically generated trifluoromethyl radical could initiate a chain of reactions producing many molecules of product, leading to a high quantum yield.

Kinetic Analysis of Reaction Profiles

Kinetic studies are fundamental to understanding reaction mechanisms, offering quantitative insights into the factors that control reaction rates and efficiencies. For reactions involving benzenesulfonate (B1194179) derivatives, this includes analyzing the electronic effects of substituents and the role of the sulfonate as a counter-anion.

Determination of Linear Free Energy Relationships

Linear Free Energy Relationships (LFERs), most famously represented by the Hammett equation, provide a powerful tool for correlating reaction rates with the electronic properties of substituents on an aromatic ring. wikipedia.orglibretexts.orgnih.gov The Hammett equation is expressed as:

log(k/k₀) = σρ

Where:

k is the rate constant for the reaction with a substituted reactant.

k₀ is the rate constant for the reference unsubstituted reactant (e.g., hydrogen). wikipedia.org

σ (sigma) is the substituent constant, which quantifies the electron-donating or electron-withdrawing nature of a substituent at a specific position (meta or para). wikipedia.org

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.orglibretexts.org

The sign and magnitude of the ρ value offer significant mechanistic insight: wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state relative to the ground state.

A negative ρ value signifies that the reaction is favored by electron-donating groups, implying a buildup of positive charge (or loss of negative charge) in the transition state.

The magnitude of ρ reflects the extent of charge development in the transition state; a large value indicates high sensitivity to substituent effects. libretexts.org

By plotting log(k/k₀) for a series of meta- and para-substituted benzenesulfonates against their known σ values, a linear relationship can establish the ρ value for the reaction, thereby elucidating the nature of the transition state. walisongo.ac.id

| Substituent (X) | Substituent Constant (σ) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |

| p-OCH₃ | -0.27 | 0.20 | -0.70 |

| p-CH₃ | -0.17 | 0.35 | -0.46 |

| H | 0.00 | 1.00 | 0.00 |

| p-Cl | 0.23 | 3.98 | 0.60 |

| m-NO₂ | 0.71 | 35.48 | 1.55 |

| p-NO₂ | 0.78 | 56.23 | 1.75 |

This interactive table presents hypothetical data for a reaction involving substituted benzenesulfonates, illustrating a Hammett plot where a positive slope (ρ ≈ 2.2) would suggest a buildup of negative charge in the rate-determining transition state.

Impact of Counter-Anions on Reaction Kinetics and Efficiency

In many reactions, such as cationic polymerizations, the benzenesulfonate moiety functions as a counter-anion or leaving group. Its structure significantly influences reaction kinetics and initiator efficiency. Studies have compared the performance of 4-(trifluoromethyl)benzenesulfonate (fluorylate, TosCF₃) with other common sulfonates like tosylate (Tos) and triflate (Tf). researchgate.netnih.gov

In the cationic ring-opening polymerization (CROP) of 2-oxazolines, the choice of counter-anion is critical for balancing initiator stability and polymerization rate. Research has shown that the 4-(trifluoromethyl)benzenesulfonate anion provides a unique combination of properties. researchgate.net It confers greater stability to the initiator compared to the highly reactive triflate, while enabling a faster propagation rate than the more stable tosylate. researchgate.net This balance allows for the synthesis of well-defined polymers with controlled functionalities. researchgate.netnih.gov

Kinetic investigations in different solvents and with various monomers have quantified these effects, demonstrating that the fluorylate counter-anion enhances initiator efficiency, leading to improved control over the polymerization process. researchgate.net

| Initiator Counter-Anion | Common Abbreviation | Relative Initiator Stability | Relative Propagation Rate | Initiator Efficiency |

| p-Toluenesulfonate | Tosylate (Tos) | High | Low | Moderate |

| Trifluoromethanesulfonate | Triflate (Tf) | Low | High | High |

| 4-(Trifluoromethyl)benzenesulfonate | Fluorylate (TosCF₃) | Moderate-High | Moderate-High | High researchgate.net |

This interactive table summarizes the comparative performance of sulfonate counter-anions in cationic polymerization, highlighting the balanced characteristics of 4-(trifluoromethyl)benzenesulfonate. researchgate.net

Advanced Applications of Trifluoromethyl Benzenesulfonates in Organic Synthesis

Electrophilic Trifluoromethylation in Complex Molecule Synthesis

The direct introduction of a CF3 group via an electrophilic pathway is a significant strategy in medicinal and agricultural chemistry due to the profound effects this moiety can have on a molecule's biological properties. Reagents derived from trifluoromethyl sulfoxides, often activated by triflic anhydride (B1165640) or related strong acids, function as potent electrophilic "CF3+" synthons.

The electrophilic trifluoromethylation of arenes and heteroarenes represents a direct method for C-H bond functionalization. Advanced reagents, such as S-(trifluoromethyl)diarylsulfonium salts, are effective for this purpose. These reagents can be synthesized from aryl trifluoromethyl sulfoxides. beilstein-journals.orgnih.gov For instance, S-(trifluoromethyl)diarylsulfonium triflates, prepared by treating phenyl trifluoromethyl sulfoxide (B87167) with benzene (B151609) derivatives, react under mild conditions with a variety of electron-rich aromatic and heteroaromatic systems. nih.gov

The electrophilic potential of these sulfonium (B1226848) salts can be fine-tuned by introducing electron-withdrawing substituents onto the benzene rings of the reagent itself, enhancing their reactivity. nih.gov This strategy has been successfully applied to substrates like p-hydroquinone, pyrrole, and aniline (B41778), yielding the corresponding trifluoromethylated products in moderate to high yields. nih.gov

Another sophisticated approach involves activating trifluoromethyl sulfoxides with triflic anhydride (Tf2O). This in-situ generation of a highly electrophilic intermediate enables the trifluoromethylthiolation of a range of (hetero)arenes through a process mechanistically described as an interrupted Pummerer reaction. d-nb.infonih.gov This method is notable for its metal-free conditions and its applicability to late-stage functionalization of complex molecules. d-nb.infonih.govresearchgate.net

Table 1: Electrophilic Trifluoromethylation of Various Aromatic Substrates This table is representative of typical reactions discussed in the literature. Yields and conditions are illustrative.

| Substrate | Reagent/Conditions | Product | Yield (%) | Source(s) |

|---|---|---|---|---|

| Aniline | S-(trifluoromethyl)phenyl-4-fluorophenylsulfonium triflate | 2-Trifluoromethylaniline & 4-Trifluoromethylaniline | Moderate to High | nih.gov |

| Pyrrole | S-(trifluoromethyl)phenyl-4-fluorophenylsulfonium triflate | 2-Trifluoromethylpyrrole | Moderate to High | nih.gov |

| p-Xylene | Trifluoromethyl sulfoxide / Tf2O, then Et2NH | 2-(Trifluoromethylthio)-1,4-dimethylbenzene | 74% | nih.gov |

| Anisole | Trifluoromethyl sulfoxide / Tf2O, then Et2NH | 4-(Trifluoromethylthio)anisole | 76% | d-nb.infonih.gov |

| Indole | Trifluoromethyl sulfoxide / Tf2O, then Et2NH | 3-(Trifluoromethylthio)-1H-indole | 95% | nih.govresearchgate.net |

Trifluoromethylation of Carbonyl Compounds and Enolizable Systems

While nucleophilic trifluoromethylation of carbonyls is more common, electrophilic methods provide an alternative pathway, particularly for enolizable systems like β-ketoesters and enol ethers. semanticscholar.orgrsc.org Electrophilic trifluoromethylating agents, such as the Yagupolskii-Umemoto type reagents, are effective for these transformations. beilstein-journals.org For example, S-(trifluoromethyl)benzo[b]thiophenium salts have demonstrated a high capacity for the trifluoromethylation of β-ketoesters, creating products with a quaternary carbon center. beilstein-journals.org

Copper catalysis can facilitate the electrophilic trifluoromethylation of enol ethers and enamine derivatives of carbonyl compounds. rsc.org This approach provides access to α-trifluoromethyl ketones and aldehydes, complementing the umpolung reactivity seen in nucleophilic strategies. rsc.org

Utilization in Nucleophilic Trifluoromethylation Strategies

Aryl trifluoromethyl sulfoxides serve as stable, solid precursors for the generation of highly reactive electrophilic trifluoromethylating agents. beilstein-journals.orgnih.gov The development of these reagents involves an activation step, typically with a strong acid or anhydride. For example, the treatment of phenyl trifluoromethyl sulfoxide with triflic acid (TfOH) or triflic anhydride (Tf2O) in the presence of an aromatic compound generates an S-(trifluoromethyl)diarylsulfonium salt in situ. beilstein-journals.orgnih.gov These sulfonium salts, such as S-(trifluoromethyl)phenyl-4-fluorophenylsulfonium triflate, are the active species that deliver the electrophilic CF3 group. nih.gov

This process represents the "development" of a reagent, where a stable and easy-to-handle sulfoxide is converted into a powerful trifluoromethylating agent for immediate use in synthesis. nih.govnih.gov This strategy is distinct from methods that use trifluoromethanesulfonyl chloride (CF3SO2Cl) or sodium trifluoromethanesulfinate (CF3SO2Na) as the primary source of the trifluoromethyl group. beilstein-journals.org

Role as Tunable Leaving Groups in Polymerization Processes

In polymer chemistry, the choice of initiator and its associated counter-ion (leaving group) is critical for controlling the polymerization process, especially in living polymerizations where control over molecular weight and dispersity is paramount. The nature of the leaving group can significantly influence the rate of initiation and propagation. masterorganicchemistry.comlibretexts.org

In the cationic ring-opening polymerization (CROP) of 2-oxazolines (POx), a versatile class of polymers with biomedical applications, the reaction is typically initiated by an electrophile. nih.govnih.gov The rate of polymerization is highly dependent on the covalent character of the propagating species, which is determined by the counter-ion from the initiator. nih.govdtic.mil

A study has shown that 4-(trifluoromethyl)benzenesulfonate (also known as fluorylate or TosCF3) acts as a highly effective, tunable counter-ion in the CROP of 2-oxazolines. nih.gov Initiators bearing this counter-ion offer a unique balance between stability and reactivity. They combine the high stability of traditional tosylate-based initiators with an enhanced propagation rate that approaches that of the highly reactive but less stable triflate-based systems. nih.gov This tunability allows for the synthesis of well-defined polymers with sophisticated functionalities, as the initiator provides a fast and complete initiation, which is crucial for achieving low dispersity and predictable molecular weights. nih.gov The fluorylate counter-ion's effectiveness has been demonstrated in the polymerization of both hydrophilic (2-ethyl-2-oxazoline) and hydrophobic (2-octyl-2-oxazoline) monomers. nih.gov

Table 2: Comparison of Initiator Counter-Ions in CROP of 2-ethyl-2-oxazoline (B78409)

| Counter-Ion | Common Abbreviation | Key Characteristics | Source |

|---|---|---|---|

| Tosylate | Tos | High stability, slower propagation | nih.govnih.gov |

| Triflate | Tf | High reactivity, faster propagation, lower stability | nih.govnih.gov |

| 4-(Trifluoromethyl)benzenesulfonate | Fluorylate, TosCF3 | Combines stability of tosylate with reactivity approaching triflate | nih.gov |

Control of Initiator Efficiency and Polymer Architectural Properties

In the field of polymer chemistry, particularly in cationic ring-opening polymerization (CROP), the choice of counter-ion for the initiator is crucial for controlling the polymerization process and the final properties of the polymer. The 4-(trifluoromethyl)benzenesulfonate anion, sometimes referred to as fluorylate (TosCF₃), has been investigated as a counter-ion to tune the efficiency of initiators used in the synthesis of well-defined poly(2-oxazoline)s (POx). Current time information in Chatham County, US.

Research has demonstrated that using a 4-(trifluoromethyl)benzenesulfonate counter-ion in sophisticated initiator systems offers a unique balance of properties. Current time information in Chatham County, US. When compared to more common counter-ions like tosylate and triflate, the fluorylate ion exhibits a combination of the stability associated with tosylate and an enhanced propagation rate that is comparable to that of triflate. Current time information in Chatham County, US. This allows for a fast and complete initiation, which is a primary requirement for yielding well-defined polymers with specific functional groups at the chain ends. Current time information in Chatham County, US. The initiator efficiency, a measure of how effectively the initiator starts the polymerization process, can be precisely determined using ¹H and ¹⁹F nuclear magnetic resonance spectroscopy. Current time information in Chatham County, US.

The use of 4-(trifluoromethyl)benzenesulfonate helps to overcome challenges associated with introducing complex and demanding functional groups into the polymer architecture, ensuring the creation of well-defined polymers with quantitative α- and ω-functionalities. Current time information in Chatham County, US.

Table 1: Comparison of Initiator Counter-Ions in CROP of Poly(2-oxazoline)s

| Counter-Ion | Initiator Abbreviation | Key Properties | Reference |

|---|---|---|---|

| Tosylate | TEGTos | High stability, slower propagation rate | Current time information in Chatham County, US. |

| Triflate | TEGTf | High reactivity, faster propagation rate, lower stability | Current time information in Chatham County, US. |

| 4-(Trifluoromethyl)benzenesulfonate (Fluorylate) | TEGTosCF₃ | Combines the stability of tosylate with a propagation rate comparable to triflate | Current time information in Chatham County, US. |

Precursors for the Synthesis of Trifluoromethyl Ethers and Related Fluorinated Motifs

The trifluoromethoxy (-OCF₃) group is a highly sought-after motif in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and lipophilicity. sci-hub.stnih.gov Trifluoromethyl aryl sulfonates (TFMS) have emerged as effective reagents in the synthesis of aryl trifluoromethyl ethers. sci-hub.st

Methodologies for Trifluoromethoxylation

A significant methodology involves the use of trifluoromethyl aryl sulfonates (TFMS) in a one-pot reaction to produce o-iodine-aryl trifluoromethyl ethers. This process combines trifluoromethoxylation and iodination in a single step. sci-hub.st The reaction conditions can be optimized by screening various solvents and crown ethers, achieving moderate to high yields of up to 86%. sci-hub.st This method demonstrates good functional group tolerance, accommodating methoxyl, fluoride (B91410), phenyl, and alkyl groups on the aryl substrate. sci-hub.st The resulting products, containing a functional iodine atom, are valuable building blocks for further synthetic transformations in drug design. sci-hub.st

Another approach utilizes the Langlois reagent, sodium trifluoromethanesulfinate (CF₃SO₂Na), which is a stable and inexpensive trifluoromethylating agent. In an electrochemical protocol, this reagent can be used for the direct O-trifluoromethylation of electron-deficient phenols. chemrevlett.com The reaction proceeds through a radical mechanism where a phenoxyl radical and a trifluoromethyl radical are generated via anodic oxidation. chemrevlett.com

Table 2: Examples of Trifluoromethoxylation using Trifluoromethyl Sulfonate-Related Reagents

| Substrate Type | Reagent | Key Features | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aryls with 4-substituents | Trifluoromethyl aryl sulfonates (TFMS) | One-pot trifluoromethoxylation and iodination | o-Iodine-aryl trifluoromethyl ethers | Up to 86% | sci-hub.st |

| Electron-deficient phenols (e.g., halophenols) | CF₃SO₂Na (Langlois reagent) | Environmentally friendly electrochemical protocol | Aryl trifluoromethyl ethers | Low to good | chemrevlett.com |

Carbon-Sulfur Bond Formation via Ipso Nucleophilic Substitution

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, leading to structures prevalent in pharmaceuticals and materials. A powerful method to achieve this is the ipso-nucleophilic substitution of a sulfonate group on an aromatic ring. This reaction is particularly effective when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. nih.govresearchgate.net

The trifluoromethyl (-CF₃) group is an excellent activating group for this transformation. When a trifluoromethyl group is present on a benzenesulfonate (B1194179) substrate, it strongly withdraws electron density from the aromatic ring, making the carbon atom attached to the sulfonate group (the ipso-carbon) highly electrophilic and susceptible to attack by a nucleophile. nih.govacs.org

In this context, thiols and their corresponding thiolates serve as effective sulfur nucleophiles. The reaction involves the direct displacement of the benzenesulfonate group by the thiol, forming an aryl thioether. This method provides a direct route to C-S bond formation without the need for transition-metal catalysts. nih.govacs.org The process is efficient for sufficiently electron-deficient aromatic sulfonic acids and has been applied to the synthesis of active pharmaceutical ingredients (APIs) and materials. nih.gov

Table 3: Ipso-Substitution of Activated Benzenesulfonates

| Substrate Feature | Nucleophile | Key Condition | Bond Formed | Significance | Reference |

|---|---|---|---|---|---|

| Electron-deficient benzenesulfonic acid (e.g., nitro- and trifluoromethyl-substituted) | Thiol (R-SH) | Base (e.g., K₂CO₃, Cs₂CO₃) | Aryl-S | Catalyst-free C-S bond formation | researchgate.netnih.gov |

| 2-Nitro-4-(trifluoromethyl)benzenesulfonic acid | Active methylene (B1212753) compounds | Base (Cs₂CO₃), DMSO | Aryl-C | C-C bond formation via ipso-substitution | nih.govacs.org |

Computational and Theoretical Chemistry of Trifluoromethyl Benzenesulfonates

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of trifluoromethyl benzenesulfonates.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in trifluoromethyl benzenesulfonate (B1194179) molecules. This process, known as geometry optimization, seeks the minimum energy conformation on the potential energy surface. Functionals such as B3LYP, often paired with basis sets like 6-311+G(d,p), have been effectively used to compute the optimized geometries of related trifluoromethyl-containing aromatic compounds. chemrxiv.org The resulting bond lengths, bond angles, and dihedral angles from these calculations generally show excellent concordance with experimental data where available. rsc.org

For instance, studies on similar molecules have demonstrated the planarity or non-planarity of the ester and trifluoromethyl groups relative to the benzene (B151609) ring, which is crucial for understanding their steric and electronic interactions. rsc.org The optimization process provides a foundational understanding of the molecule's intrinsic structural parameters in the absence of intermolecular forces.

Table 1: Representative Calculated Geometric Parameters for Aromatic Sulfonates

| Parameter | Calculated Value (Exemplary) | Method/Basis Set |

| S-O Bond Length | 1.58 Å | B3LYP/6-31G |

| S-C (Aryl) Bond Length | 1.77 Å | B3LYP/6-31G |

| O-S-O Angle | 120.5° | B3LYP/6-31G |

| C-S-O Angle | 105.2° | B3LYP/6-31G |

DFT is a key tool for mapping the energetic landscape of chemical reactions involving trifluoromethyl benzenesulfonates. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate reaction mechanisms. For example, a DFT study on the esterification of benzenesulfonic acid with methanol (B129727) explored various potential pathways, including SN1 and SN2 mechanisms, and determined the activation barriers for each. youtube.comnih.gov Such studies can often disregard certain proposed mechanisms, like those involving pentacoordinate sulfur intermediates, based on high energy barriers. youtube.comnih.gov

The process of locating a transition state—a first-order saddle point on the potential energy surface—is a critical and often challenging aspect of these investigations. nih.gov It typically involves methods like Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) or optimizations to a transition state guess. nih.gov The identification of a single imaginary frequency in the vibrational analysis of the optimized structure confirms it as a true transition state. nih.gov In the context of trifluoromethyl benzenesulfonates, DFT calculations have suggested a significant weakening of the S-OAr bond upon photoexcitation in related quinolinium sulfonate esters, facilitating the release of a trifluoromethyl radical. nih.gov

Table 2: Calculated Activation Energies for Related Sulfonate Reactions

| Reaction Type | Reactants | Activation Energy (kcal/mol) | Computational Level |

| Esterification (SN2) | Benzenesulfonic acid + Methanol | Moderate Barrier | B3LYP/aug-cc-pVTZ |

| Esterification (SN1) | Benzenesulfonic acid | Low Barrier | B3LYP/aug-cc-pVTZ |

| Trifluoromethylation | Umemoto's Reagent + Pyrrole | 32.5 | CCSD(T)/6-311+G(d,p)//M06-2X/6-311+G(d,p) |

Note: This table presents data from studies on benzenesulfonic acid and Umemoto's reagent to illustrate the application of DFT in determining reaction barriers. youtube.comnih.govnih.gov

The electronic properties of trifluoromethyl benzenesulfonates are readily analyzed using DFT. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. chemrxiv.org

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on a molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For molecules containing the trifluoromethyl group, the strong electron-withdrawing nature of the fluorine atoms significantly influences the MEP, creating distinct regions of positive and negative potential that are key to its reactivity. chemrxiv.org

Table 3: Exemplary Electronic Properties of a Trifluoromethyl-Containing Aromatic Compound

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -7.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 6.3 eV | B3LYP/6-311+G(d,p) |

Note: This data is illustrative, based on a representative trifluoromethyl-substituted aromatic molecule, to demonstrate the type of information obtained from electronic structure analysis. chemrxiv.org

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations are invaluable for predicting and interpreting the spectroscopic properties of molecules like trifluoromethyl benzenesulfonate. High-level ab initio methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are often employed for accurate predictions of spectroscopic parameters. nih.gov However, for larger molecules, DFT methods, particularly with hybrid functionals like B3LYP, can provide reliable predictions of vibrational spectra (FT-IR and FT-Raman). chemrxiv.org

Calculations can predict vibrational frequencies, which, after appropriate scaling to account for anharmonicity and other effects, can be compared with experimental spectra to assign specific vibrational modes to the observed peaks. chemrxiv.org This aids in the structural characterization of the molecule.

Molecular Dynamics Simulations and Conformational Studies

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions. While specific MD studies on this compound are not widely available, the principles can be applied to understand its dynamics. An MD simulation would involve defining a force field to describe the inter- and intramolecular forces and then solving Newton's equations of motion for the system over time.

Such simulations could reveal the preferred conformations of the trifluoromethyl and benzenesulfonate groups, including the rotational barriers around the S-O and C-S bonds. For related molecules, MD simulations have been used to study their behavior at interfaces or within larger systems like polymers. nih.gov A conformational analysis of this compound would likely explore the potential energy surface with respect to the key dihedral angles to identify low-energy conformers and the energetic barriers between them. rsc.org

Advanced Spectroscopic Characterization and Analytical Methodologies for Trifluoromethyl Benzenesulfonates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of trifluoromethyl benzenesulfonates. It provides detailed information about the chemical environment of NMR-active nuclei.

Multi-nuclear NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are routinely employed for the unambiguous structural assignment of trifluoromethyl benzenesulfonates and related compounds. rsc.orgman.ac.uk

¹H NMR: Proton NMR spectra provide information on the number and connectivity of hydrogen atoms in the molecule. For the phenyl group of trifluoromethyl benzenesulfonate (B1194179), the aromatic protons typically appear as a multiplet in the region of δ 7.0-8.0 ppm. rsc.org

¹³C NMR: Carbon-13 NMR spectroscopy details the carbon framework of the molecule. The carbon atom of the trifluoromethyl (CF₃) group exhibits a characteristic quartet due to coupling with the three fluorine atoms, with a coupling constant (J) around 271-275 Hz. rsc.orgrsc.org The aromatic carbons show distinct signals in the δ 125-145 ppm range. rsc.orgbeilstein-journals.org

¹⁹F NMR: As a highly sensitive nucleus, ¹⁹F NMR is particularly valuable for compounds containing fluorine. man.ac.uksouthampton.ac.uk The trifluoromethyl group in trifluoromethyl benzenesulfonates gives a characteristic singlet in the ¹⁹F NMR spectrum. rsc.org The chemical shift of the CF₃ group is sensitive to its electronic environment. nih.gov For example, in methyl 4-(trifluoromethyl)benzoate, the CF₃ group appears at δ -59.79 ppm. rsc.org

Table 1: Representative NMR Data for Trifluoromethyl-Containing Benzoate and Benzamide Derivatives

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | ¹⁹F NMR (δ ppm) | Reference |

|---|---|---|---|---|

| methyl 4-(trifluoromethyl)benzoate | 7.78-7.72 (m, 2H), 7.60-7.58 (m, 2H), 3.93 (s, 3H) | 167.3, 131.8, 131.2, 130.2, 128.8 (q, J = 32.0 Hz), 126.7 (q, J = 5.0 Hz), 123.5 (q, J = 271.0 Hz), 52.8 | -59.79 (s, 3F) | rsc.org |

| N,N-dimethyl-4-(trifluoromethyl)benzamide | 7.68 (d, J = 8.0, 2H), 7.54 (d, J = 8.0, 2H), 3.14 (s, 3H), 2.97 (s, 3H) | 170.23, 139.98, 131.48 (q, J = 32.5), 127.44, 125.52 (q, J = 3.8), 123.80(q, J = 271), 39.42, 35.35 | -62.91 (s, 3F) | rsc.org |

This table is interactive. Click on the headers to sort the data.

NMR spectroscopy is a powerful tool for monitoring reaction kinetics and elucidating reaction mechanisms. uni-mainz.de By acquiring spectra at different time intervals, the consumption of reactants and the formation of products can be quantified. This real-time analysis provides valuable data for determining reaction rates and understanding the sequence of bond-forming and bond-breaking events. For instance, ¹⁹F NMR can be used to follow the progress of reactions involving trifluoromethylated compounds by monitoring the change in the chemical shift of the CF₃ group as the reaction proceeds. rsc.orgnih.gov

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. thermofisher.comeag.com These techniques are complementary and are often used together for a more complete analysis. thermofisher.com

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. thermofisher.com In trifluoromethyl benzenesulfonates, characteristic absorption bands are expected for the S=O and C-F stretching vibrations. For example, in substituted trifluoromethyl benzenes, a very strong and broad band appears near 1330 cm⁻¹ in the IR spectrum, which is attributed to the C-CF₃ stretching mode. ias.ac.in

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com It is particularly useful for identifying non-polar bonds and symmetric vibrations. The ring breathing mode of the benzene (B151609) ring in o-trifluoromethyl benzonitrile (B105546) is observed as a strong, polarized Raman line at approximately 1036 cm⁻¹. ias.ac.in

Table 2: Key Vibrational Frequencies for Trifluoromethyl Benzene Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Technique | Reference |

|---|---|---|---|---|

| C-CF₃ Stretching | ~1320-1330 | Very Strong | IR | ias.ac.in |

| Ring Breathing (o-disubstituted) | ~1036 | Strong | Raman | ias.ac.in |

| Kekule Mode (C-C Stretching) | ~1278 | - | - | ias.ac.in |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. libretexts.org In the mass spectrum of a trifluoromethyl-containing compound, the molecular ion peak (M⁺) will be observed. The fragmentation of the trifluoromethyl group can lead to successive losses of CF₂ and F radicals. fluorine1.ru For benzenesulfonates, a common fragmentation pathway involves the loss of SO₂. aaqr.org The fragmentation of the benzene ring itself can also occur, leading to characteristic ions such as the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure. For metal salts of trifluoromethyl sulfonic acid, X-ray powder diffraction has been used to determine their crystal structures, revealing details about the coordination of the metal cations and the packing of the trifluoromethyl sulfonate anions. nih.gov In the crystal structures of these salts, the trifluoromethyl sulfonate anions often arrange in double layers with the apolar CF₃ groups pointing towards each other. nih.gov

UV-Visible Spectroscopy for Electronic Properties

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. This technique provides insights into the electronic structure and conjugation within a molecule. Aromatic compounds like benzene and its derivatives exhibit characteristic absorption bands in the UV region. wikipedia.org For phenol (B47542), the λmax is observed at 270.75 nm. wikipedia.org The introduction of a trifluoromethyl group can influence the electronic properties and thus the UV-Vis spectrum. For instance, trifluoromethylated corannulenes show altered electron-acceptor abilities which can be investigated by UV-Vis spectroscopy. hhu.de

Advanced Spectroscopic Techniques in Mechanistic Investigations (e.g., Luminescence Studies)

The elucidation of reaction mechanisms involving trifluoromethyl benzenesulfonates often requires sophisticated spectroscopic techniques capable of detecting transient species and characterizing reaction kinetics. While traditional methods provide foundational data, advanced techniques, including luminescence spectroscopy, offer deeper insights into the intricate pathways of these reactions.

Luminescence spectroscopy, encompassing fluorescence and phosphorescence, is a powerful tool for investigating reaction kinetics and molecular environments. edinst.comcore.ac.uk Its high sensitivity makes it suitable for detecting low concentrations of fluorescent intermediates or products that may form during a reaction. core.ac.uk In the context of trifluoromethyl benzenesulfonates, luminescence studies could be designed to monitor reactions in several ways. For instance, if a reaction partner or a resulting product is fluorescent, its changing concentration can be tracked over time to determine reaction rates and orders. edinst.com

One powerful method for studying rapid reaction kinetics is the stopped-flow technique combined with fluorescence spectroscopy. edinst.com This approach allows for the investigation of fast reactions where the lifetime of the reaction is comparable to the mixing time of the reactants. edinst.com For reactions involving trifluoromethyl benzenesulfonate, this could be particularly useful in studying rapid nucleophilic substitution or solvolysis reactions.

Although direct luminescence studies on this compound itself are not widely documented, the principles can be applied by using fluorescent probes. A non-fluorescent reactant could react with this compound to yield a fluorescent product. The rate of formation of this fluorophore would directly correlate with the reaction kinetics. Alternatively, a fluorescent molecule whose emission is sensitive to its environment could be used. Changes in the polarity or composition of the reaction medium as the reaction progresses could be monitored through shifts in the emission spectrum of the probe.

Kinetic studies using fluorescence quenching are also a viable approach. In such an experiment, a fluorescent species is introduced into the reaction mixture, and its fluorescence is quenched by one of the reactants or products. The rate of quenching can provide information about the reaction mechanism. edinst.com

Beyond luminescence, other advanced spectroscopic methods are crucial. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly effective technique for studying organofluorine compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts. numberanalytics.comnumberanalytics.com ¹⁹F NMR is invaluable for monitoring reactions involving this compound, as the chemical shift of the trifluoromethyl group is sensitive to its electronic environment, allowing for the tracking of the conversion of the starting material to products. numberanalytics.com

Tandem mass spectrometry is another advanced technique used to differentiate sulfonate esters from their isomers and to study their reaction dynamics. researchgate.net Computational methods, in conjunction with kinetic data from spectroscopic studies, can also provide evidence for the existence of reaction intermediates, as has been shown for the hydrolysis of aryl benzenesulfonates. rsc.org

The following table summarizes potential applications of advanced spectroscopic techniques in the mechanistic investigation of this compound reactions.

| Spectroscopic Technique | Application in Mechanistic Studies of this compound | Potential Findings |

| Luminescence Spectroscopy (Fluorescence) | Monitoring reactions with fluorescent reactants or products; use of fluorescent probes to monitor environmental changes. | Reaction rates, reaction order, detection of fluorescent intermediates. |

| Stopped-Flow Fluorescence Spectroscopy | Studying fast reaction kinetics, such as nucleophilic substitution or solvolysis. | Rate constants for rapid reactions, insights into short-lived intermediates. edinst.com |

| ¹⁹F NMR Spectroscopy | Tracking the conversion of this compound to products by monitoring changes in the ¹⁹F chemical shift. | Structural elucidation of products, reaction monitoring, quantitative analysis of reaction progress. numberanalytics.comnumberanalytics.com |

| Tandem Mass Spectrometry | Identification and differentiation of sulfonate esters and their reaction products. | Characterization of reaction intermediates and products, elucidation of fragmentation pathways. researchgate.net |

| Time-Resolved Fluorescence Spectroscopy | Investigating the decay of fluorescence intensity to determine the fluorescence lifetime of a fluorophore involved in the reaction. | Information on molecular interactions and motions on the picosecond to nanosecond timescale. nih.gov |

Exploration of Functional Derivatives and Analogs of Trifluoromethyl Benzenesulfonates

Systematic Studies of Substituted Aryl Trifluoromethyl Sulfonates

Systematic approaches to the synthesis of trifluoromethylated aryl triflates (trifluoromethanesulfonates) have been developed. An efficient method involves a two-step sequence starting from a substituted phenol (B47542). For instance, the synthesis of ortho-trifluoromethylated aryl triflate begins with the treatment of 2-iodophenol (B132878) with trifluoromethanesulfonic anhydride (B1165640) in the presence of triethylamine (B128534) to yield the corresponding triflate. This intermediate then reacts with FSO₂CF₂CO₂Me and copper(I) iodide to afford the desired trifluoromethylated aryl triflate. rsc.org This reaction sequence has also been successfully applied to produce meta- and para-trifluoromethylated aryl triflates, demonstrating a systematic way to access different isomers. rsc.org

The introduction of a trifluoromethyl group can significantly impact the properties and potential applications of the resulting compounds. For example, trifluoromethyl-substituted benzene (B151609) sulfonamides have been synthesized and investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), which is relevant in the context of cardiovascular disease. nih.gov While these are sulfonamides, the synthetic strategies for the substituted benzenesulfonyl precursors are relevant to the synthesis of the corresponding sulfonates.

Investigation of Trifluoromethyl Iodonium (B1229267) Salts as Electrophilic Reagents

Trifluoromethyl (CF₃) λ³-iodanes have gained considerable attention as electrophilic trifluoromethylating agents due to their reactivity and ease of handling. nih.govacs.org The reactive intermediates in many of these transformations are believed to be cationic CF₃ iodoniums, which are typically generated in situ through activation with a Lewis or Brønsted acid. nih.govacs.org

For a long time, these CF₃ iodonium intermediates had not been isolated, leading to speculation about their existence. nih.govacs.org However, recent research has demonstrated that trifluoromethyl iodonium salts can be readily prepared from common λ³-iodane precursors and show remarkable stability under ambient conditions. nih.govacs.org These isolated salts have been shown to be competent electrophilic reagents for a variety of trifluoromethylation reactions. nih.govacs.org Their reactivity is similar to that observed when CF₃ iodanes are activated by Lewis acids, which supports the mechanistic relevance of iodonium intermediates in these processes. nih.govacs.org The successful isolation of these salts also opens up opportunities to use them as mechanistic probes in trifluoromethylation reactions. nih.govacs.org

The synthesis of these salts can be achieved by reacting parent iodanes with acids like HCl, with the counterion playing a crucial role in the stability of the resulting iodonium salt. acs.org For example, the sodium salt of p-toluenesulfonic acid can react with an iodonium reagent to afford an O-trifluoromethyl sulfonate. nih.gov

Synthesis and Evaluation of Benzenesulfonate (B1194179) Derivatives with Varied Trifluoromethyl Substitutions

The position of the trifluoromethyl group on the benzenesulfonate ring can influence the chemical and biological properties of the resulting derivatives. Research into complex molecules has led to the synthesis of various isomers. For example, in the synthesis of novel pyrazolecarbamide derivatives, both 2-(trifluoromethyl)benzenesulfonate and 3-(trifluoromethyl)benzenesulfonate moieties have been successfully incorporated. nih.govfrontiersin.org

These compounds are synthesized by reacting a pyrazole (B372694) carboxamide intermediate with the corresponding trifluoromethyl-substituted benzenesulfonyl chloride. The specific synthesis of these derivatives demonstrates the accessibility of benzenesulfonates with varied CF₃ substitution patterns for creating complex molecules with potential applications in agrochemicals. nih.gov The evaluation of these different isomers can provide insights into structure-activity relationships.

Design and Synthesis of Complex Organic Molecules Incorporating Trifluoromethyl Benzenesulfonate Moieties

The this compound moiety has been incorporated into larger, more complex organic molecules to modulate their biological activities. This is exemplified by its inclusion in pyrazolecarbamide and salicylanilide (B1680751) structures.

A series of novel pyrazolecarbamide derivatives containing a sulfonate moiety have been designed and synthesized. nih.gov Among these, compounds incorporating this compound have been specifically prepared and characterized. The synthesis involves coupling a pyrazole carboxylic acid with an aminophenol, followed by esterification with a substituted benzenesulfonyl chloride. nih.gov This approach has yielded derivatives such as 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenyl 2-(trifluoromethyl)benzenesulfonate (T21) and its 3-(trifluoromethyl)benzenesulfonate analog (T22). nih.govfrontiersin.org These compounds were evaluated for their potential antifungal and antiviral activities. nih.gov

Table 1: Physicochemical Data for Pyrazolecarbamide Derivatives

| Compound ID | Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| T21 | 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenyl 2-(trifluoromethyl)benzenesulfonate | 69 | 120.6-121.2 |

| T22 | 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-3-carboxamido)phenyl 3-(trifluoromethyl)benzenesulfonate | 73 | 147.2-148.3 |

Data sourced from Frontiers in Chemistry. nih.govfrontiersin.org

Salicylanilides are a class of compounds known for a wide range of biological activities. nih.gov Their esterification to form benzenesulfonates is a strategy to create derivatives with potentially new or enhanced properties. A series of salicylanilide benzenesulfonates have been synthesized and evaluated for their antimycobacterial activity. nih.govnih.gov

The synthesis is typically a two-step process. First, the parent salicylanilide is prepared, often via microwave irradiation. nih.gov Subsequently, the salicylanilide is converted to the benzenesulfonate ester by reacting it with benzenesulfonyl chloride in the presence of a base like triethylamine. nih.gov

This methodology has been used to create a library of compounds, including those with trifluoromethyl groups on the anilide portion of the molecule. nih.govnih.gov These trifluoromethyl-substituted derivatives were found to be among the most active against various mycobacterial strains. nih.govnih.gov

Table 2: Antimycobacterial Activity of Trifluoromethyl-Substituted Salicylanilide Benzenesulfonates

| Compound Name | Minimum Inhibitory Concentration (MIC) in µmol/L |

|---|---|

| M. tuberculosis | |

| 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)-phenyl benzenesulfonate | 1 |

| 5-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl benzenesulfonate | 2-4 (against M. kansasii) |

Future Research Trajectories and Broader Impact of Trifluoromethyl Benzenesulfonate Chemistry

Development of Novel Fluorinating Agents and Catalytic Systems

The quest for new, efficient, and selective methods to introduce trifluoromethyl (CF3) groups into organic molecules is a central theme in modern organofluorine chemistry. nih.gov While direct trifluoromethylation reactions have seen significant progress, future research will likely focus on developing more sophisticated catalytic systems that operate under milder, more sustainable conditions. advanceseng.comqueensu.ca

Trifluoromethyl benzenesulfonate (B1194179) itself is not typically a direct "fluorinating agent" in the way that electrophilic (CF3+) or nucleophilic (CF3-) sources are. Instead, its primary role stems from the benzenesulfonate group being an excellent leaving group, with its properties fine-tuned by the electron-withdrawing CF3 substituent. Future work could explore the use of trifluoromethyl benzenesulfonate derivatives in transition-metal-catalyzed cross-coupling reactions. Catalysis is pivotal in advancing organofluorine chemistry, enabling the selective formation of C-CF3 bonds under controlled conditions. nih.gov The development of catalysts, for example based on copper or palladium, that can activate substrates via oxidative addition involving the sulfonate group could provide new pathways for trifluoromethylation. nih.govresearchgate.net

Research may also focus on designing novel reagents derived from this compound. For instance, its reaction with specific precursors could generate new electrophilic or radical trifluoromethylating agents with unique reactivity profiles, expanding the toolkit available to synthetic chemists. nih.govbeilstein-journals.org The development of photocatalytic methods, which utilize light to drive chemical reactions, represents a particularly promising and sustainable approach. advanceseng.commontclair.edu

Integration into Materials Science and Advanced Polymer Architecture

The influence of this compound chemistry extends into materials science, particularly in the synthesis of advanced polymers with precisely controlled architectures. A notable application is the use of 4-(trifluoromethyl)benzenesulfonate, also known as fluorylate (TosCF3), as a counter-ion for initiators in cationic ring-opening polymerization (CROP). nih.govresearchgate.net

In the synthesis of poly(2-oxazoline)s (POx), which are polymers of significant interest for biomedical applications, the choice of initiator and its counter-ion is critical for achieving well-defined polymers. nih.gov Research has demonstrated that the fluorylate counter-ion provides a unique balance of properties. It combines the high stability associated with tosylate and an enhanced polymerization rate comparable to that of the highly reactive triflate. nih.govresearchgate.net This allows for the fast and complete initiation required to synthesize polymers with complex, functional end-groups and narrow molecular weight distributions. nih.gov

Kinetic studies have been performed to compare the effectiveness of initiators with different counter-ions for the polymerization of monomers like 2-ethyl-2-oxazoline (B78409) (EtOx) and 2-octyl-2-oxazoline (OctOx). nih.govresearchgate.net

Table 1: Comparison of Initiator Efficiency in CROP of 2-oxazolines

| Counter-Ion | Key Characteristics | Initiation Speed | Polymer Definition | Monomers Tested | Reference |

|---|---|---|---|---|---|

| Tosylate (Tos) | High stability, but slower initiation | Slow | Good | EtOx, OctOx | nih.gov |

| Triflate (Tf) | Very high reactivity, but can be less stable | Fast | Excellent | EtOx, OctOx | nih.gov |

| Fluorylate (TosCF3) | Combines stability of tosylate with the high propagation rate of triflate | Fast | Excellent | EtOx, OctOx | nih.gov, researchgate.net |

Future research will likely expand the use of fluorylate-based initiators to other polymerization systems and for the creation of novel block copolymers and complex polymer architectures, such as star polymers and polymer brushes on surfaces. nih.gov The ability to precisely control polymerization is essential for fabricating materials with tailored properties for applications in drug delivery, tissue engineering, and advanced coatings.

Contributions to the Synthesis of Bioactive Compounds

The incorporation of a trifluoromethyl (CF3) group is a widely used strategy in medicinal chemistry to enhance the efficacy of drug candidates. mdpi.com The CF3 group can improve a molecule's metabolic stability, increase its lipophilicity (which affects cell membrane permeability), and enhance its binding affinity to target proteins. nih.govbeilstein-journals.org Consequently, numerous FDA-approved drugs contain this important functional group. mdpi.comwikipedia.org

Future research will undoubtedly focus on leveraging this compound and its derivatives to synthesize novel bioactive compounds. While many current methods rely on established trifluoromethylating reagents, the development of new synthetic protocols is highly desirable. nih.gov For example, designing reactions where this compound can be used to install the CF3-phenylsulfonate moiety onto heterocyclic scaffolds could lead to new classes of potential therapeutics. Research into trifluoromethylquinolines carrying a benzenesulfonamide (B165840) group has already shown promising in vitro anticancer activity. nih.gov